molecular formula C9H7Br2N B14433071 Quinolizinium, 1-bromo-, bromide CAS No. 77199-08-7

Quinolizinium, 1-bromo-, bromide

Katalognummer: B14433071
CAS-Nummer: 77199-08-7
Molekulargewicht: 288.97 g/mol
InChI-Schlüssel: CQESUBZGIUTWHQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolizinium, 1-bromo-, bromide is a compound belonging to the quinolizinium family, which are cationic aromatic heterocycles. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of a bromine atom in the quinolizinium structure enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinolizinium, 1-bromo-, bromide typically involves the reaction of quinolines with bromine-containing reagents. One common method is the bromination of quinolizinium precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and minimizing the risk of hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Quinolizinium, 1-bromo-, bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of quinolizinium, 1-bromo-, bromide involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the compound can generate reactive oxygen species upon UV-A irradiation, causing DNA damage and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Quinolizinium, 1-bromo-, bromide is unique due to its specific bromine substitution, which enhances its reactivity and potential for various chemical transformations. Its ability to intercalate with DNA and generate reactive oxygen species upon UV-A irradiation makes it a valuable compound for studying DNA interactions and developing new therapeutic agents .

Eigenschaften

CAS-Nummer

77199-08-7

Molekularformel

C9H7Br2N

Molekulargewicht

288.97 g/mol

IUPAC-Name

1-bromoquinolizin-5-ium;bromide

InChI

InChI=1S/C9H7BrN.BrH/c10-8-4-3-7-11-6-2-1-5-9(8)11;/h1-7H;1H/q+1;/p-1

InChI-Schlüssel

CQESUBZGIUTWHQ-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=[N+]2C=CC=C(C2=C1)Br.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.